molecular formula C10H16O3 B15308537 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid

2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid

Cat. No.: B15308537
M. Wt: 184.23 g/mol
InChI Key: ZBRQKUCZCNQFSY-UHFFFAOYSA-N
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Description

2-{7-Oxaspiro[3It is a non-selective inhibitor of cyclooxygenase (COX) enzymes and is widely used as an analgesic and anti-inflammatory drug.

Preparation Methods

Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the synthetic route to ensure high yield and purity, as well as the use of cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its biological activity, particularly its anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating pain and inflammation.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

  • 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid
  • 2-{2-Methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid
  • 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}acetic acid

Comparison: 2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid is unique due to its specific spirocyclic structure and its role as a non-selective COX inhibitor. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-(7-oxaspiro[3.5]nonan-8-yl)acetic acid

InChI

InChI=1S/C10H16O3/c11-9(12)6-8-7-10(2-1-3-10)4-5-13-8/h8H,1-7H2,(H,11,12)

InChI Key

ZBRQKUCZCNQFSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOC(C2)CC(=O)O

Origin of Product

United States

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